molecular formula C21H16F3N3O3S B12343139 (5Z)-2-(2-methylfuran-3-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

(5Z)-2-(2-methylfuran-3-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

Cat. No.: B12343139
M. Wt: 447.4 g/mol
InChI Key: JPUDGOHXNNFFGE-YVLHZVERSA-N
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Description

The compound (5Z)-2-(2-methylfuran-3-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes furan, triazole, and thiazole rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2-methylfuran-3-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-2-(2-methylfuran-3-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one undergoes various chemical reactions, including:

    Oxidation: The furan and triazole rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(2-methylfuran-3-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems.

Biology

In biology, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, research focuses on the therapeutic potential of this compound. Studies explore its efficacy in treating various diseases and its mechanism of action at the molecular level.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (5Z)-2-(2-methylfuran-3-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z)-2-(2-methylfuran-3-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one include other heterocyclic compounds with furan, triazole, and thiazole rings. Examples include:

  • 2-(2-methylfuran-3-yl)-5-(phenylmethylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
  • 2-(2-methylfuran-3-yl)-5-(4-methylphenylmethylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

Uniqueness

The uniqueness of this compound lies in its trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C21H16F3N3O3S

Molecular Weight

447.4 g/mol

IUPAC Name

(5Z)-2-(2-methylfuran-3-yl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H16F3N3O3S/c1-11-15(7-8-29-11)18-25-20-27(26-18)19(28)17(31-20)10-14-5-6-16(30-14)12-3-2-4-13(9-12)21(22,23)24/h2-10,18,20,25-26H,1H3/b17-10-

InChI Key

JPUDGOHXNNFFGE-YVLHZVERSA-N

Isomeric SMILES

CC1=C(C=CO1)C2NC3N(N2)C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)/S3

Canonical SMILES

CC1=C(C=CO1)C2NC3N(N2)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)S3

Origin of Product

United States

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